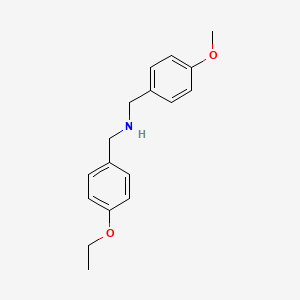

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

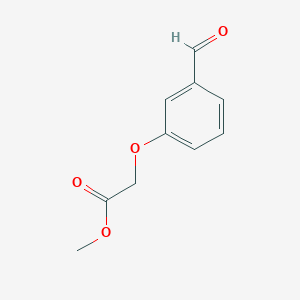

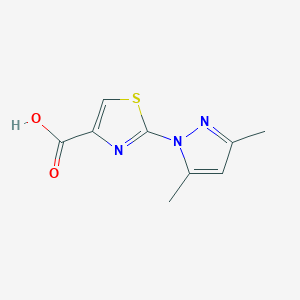

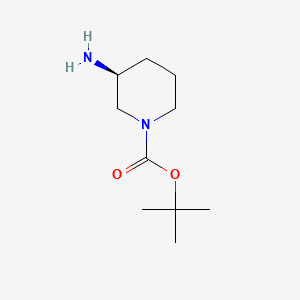

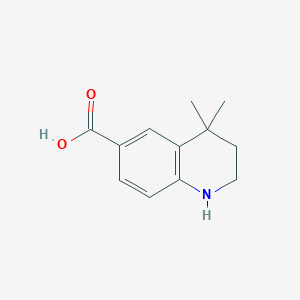

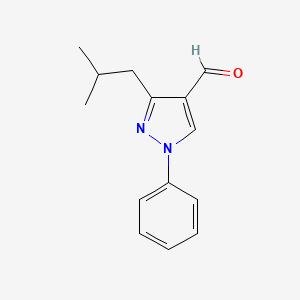

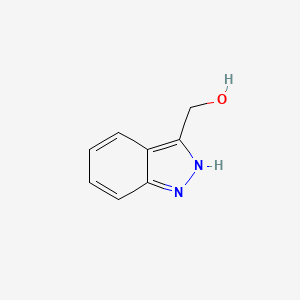

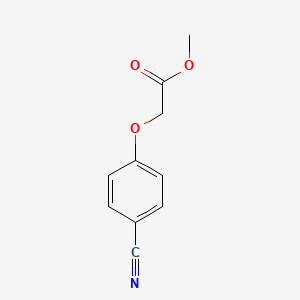

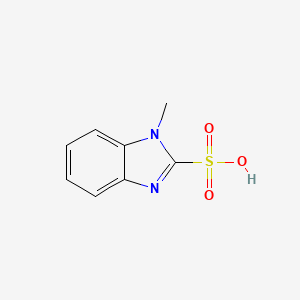

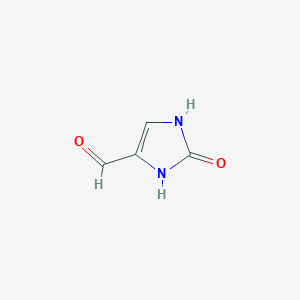

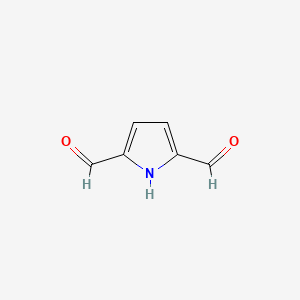

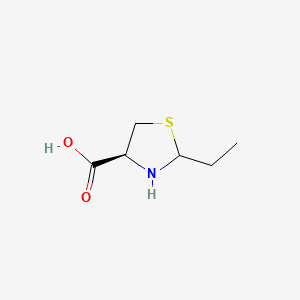

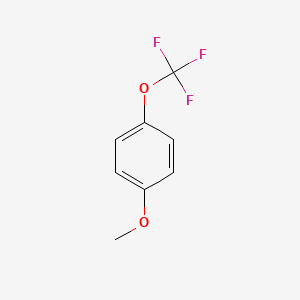

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene rings of the benzyl groups, with the ethoxy and methoxy groups as substituents on these rings. The amine group would be a single bond between the two benzyl groups .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the benzene ring) are common and include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzene rings in this compound suggests that it would be relatively nonpolar and therefore not very soluble in water. The presence of the ether and amine groups could potentially increase its reactivity .Applications De Recherche Scientifique

Accelerating Effect in Polymer Curing

Tertiary aromatic amines are known for their accelerating effect in the curing of acrylic resins, utilized in biomedical applications such as denture resins or acrylic bone cements. The kinetics, mechanism, and activation energy of these reactions have been studied, highlighting the importance of considering the temperature effects on curing parameters due to the potential thermal trauma associated with the implantation of these materials (Vázquez et al., 1998).

Metal-Catalyzed C-H Bond Functionalization

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been explored for its potential in organic synthesis, including hydroxylation, amination, and carbenoid insertion. This method demonstrates high regio-, diastereo-, or enantioselectivity and involves complex mechanistic processes that underscore the utility of amine compounds in facilitating such reactions (Che et al., 2011).

Biomolecule Immobilization and Cell Colonization

Plasma methods for generating chemically reactive surfaces for the immobilization of biomolecules and cell colonization have been reviewed, highlighting the importance of amine, carboxy, hydroxy, and aldehyde groups. These methods are crucial for creating bio-interfaces with specific responses, showing the significance of functionalized surfaces in biomedical applications (Siow et al., 2006).

CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer high CO2 sorption capacity at low pressures and demonstrate excellent CO2 separation performance, underlining the potential of amine-functionalized materials in environmental applications (Lin et al., 2016).

Propriétés

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRPGPJYVYFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.